molecular formula C12H17ClN4O3 B10935115 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No.: B10935115
M. Wt: 300.74 g/mol
InChI Key: KUSJPLOQVPTWMD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorine and nitro groups, and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination and nitration: The pyrazole ring is then chlorinated and nitrated using appropriate reagents such as thionyl chloride and nitric acid, respectively.

    Amidation: The chlorinated and nitrated pyrazole is then reacted with cyclohexylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.

Major Products Formed

    Reduction: 3-(4-Amino-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide.

    Substitution: 3-(4-Substituted-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide.

    Hydrolysis: 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid and cyclohexylamine.

Scientific Research Applications

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the cyclohexylpropanamide moiety.

    3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol: Similar pyrazole ring but with a different substituent.

Uniqueness

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-cyclohexylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17ClN4O3

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-cyclohexylpropanamide

InChI

InChI=1S/C12H17ClN4O3/c13-10-8-16(15-12(10)17(19)20)7-6-11(18)14-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,18)

InChI Key

KUSJPLOQVPTWMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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